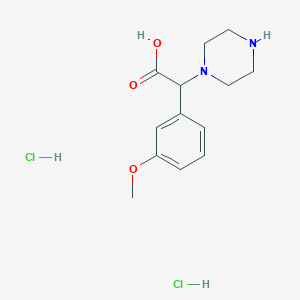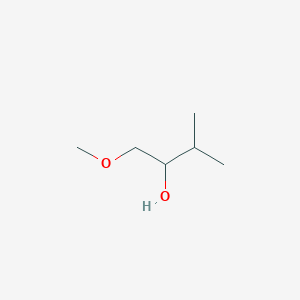
1-Methoxy-3-methylbutan-2-ol
Overview
Description
1-Methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its pleasant odor and is often utilized in the production of fragrances, paints, and inks .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methoxy-3-methylbutan-2-ol . For instance, factors such as pH, temperature, and presence of other compounds can affect how it interacts with its targets .
This compound , it’s known that similar compounds can interact with various targets in the body, influence biochemical pathways, and have various molecular and cellular effects. The action of these compounds can also be influenced by environmental factors .
Biochemical Analysis
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that threshold effects could be observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
1-Methoxy-3-methylbutan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a temperature of around 60-80°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial production methods often involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
1-Methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) is a common reducing agent used in these reactions.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields 3-methyl-2-butanone .
Scientific Research Applications
1-Methoxy-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of compounds makes it valuable in synthetic chemistry.
Biology: The compound is used in the preparation of biological samples for analysis. It helps in the extraction and purification of biomolecules.
Medicine: Research studies have explored its potential use in drug formulation and delivery. Its solvent properties make it suitable for dissolving active pharmaceutical ingredients.
Industry: this compound is widely used in the production of paints, inks, and fragrances.
Comparison with Similar Compounds
1-Methoxy-3-methylbutan-2-ol can be compared with other similar compounds such as:
3-Methyl-3-methoxybutan-1-ol: This compound has a similar structure but differs in the position of the methoxy group.
Isoamyl alcohol (3-Methylbutan-1-ol): Isoamyl alcohol is another similar compound with a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
1-methoxy-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYWHZOKFISCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760211-13-0 | |
| Record name | 1-methoxy-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


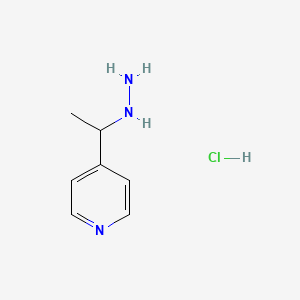
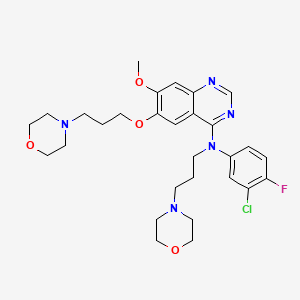
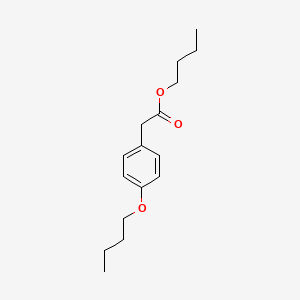
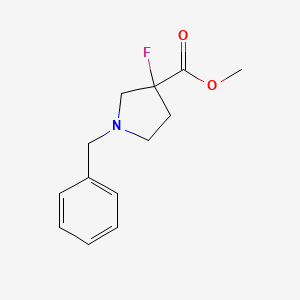
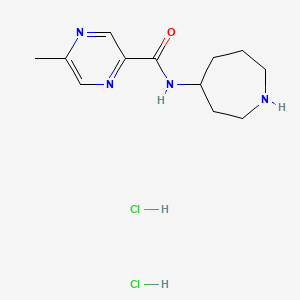
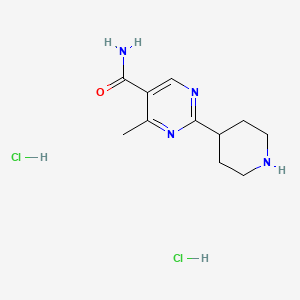
![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)
![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
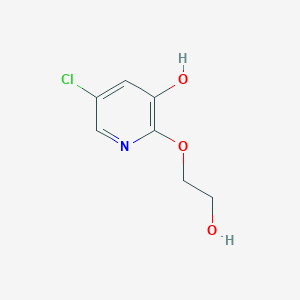



![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)
